

"2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid" chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B1330875

[Get Quote](#)

An In-depth Technical Guide to **2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid**

Introduction

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid is an organofluorine compound featuring a benzodioxole core structure. The presence of the difluoromethylenedioxy group and the carboxylic acid moiety imparts unique electronic properties and chemical reactivity, making it a valuable building block in medicinal chemistry and materials science. Its significance is highlighted by its role as a key intermediate in the synthesis of modern pharmaceuticals, most notably CFTR modulators. This guide provides a comprehensive overview of its chemical properties, synthesis, and relevant biological context for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid is typically a white to pale-colored crystalline solid at room temperature. The difluoromethylenedioxy group acts as a bioisostere for other functionalities and can enhance metabolic stability and binding affinity in drug candidates.^[1]

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
IUPAC Name	2,2-difluoro-1,3-benzodioxole-5-carboxylic acid	[2]
Synonyms	3,4-[Difluoromethylenedioxy]benzoic acid, 2,2-Difluorobenzodioxole-5-carboxylic acid	[2] [3]
CAS Number	656-46-2	[2]
Molecular Formula	C ₈ H ₄ F ₂ O ₄	[2]
Molecular Weight	202.11 g/mol	[2]
Appearance	White to pale brown or pale grey crystals or powder	[4]
Melting Point	151.5 - 157.5 °C	[4]
Solubility	Very slightly soluble in water (predicted for a related derivative)	[5]

Spectral Data

While specific spectra for this compound are not widely published, characteristic spectral data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Chemical Shifts / Frequencies
¹ H NMR	Signals expected in the aromatic region (approx. 7.0-8.0 ppm) and a characteristic downfield signal for the carboxylic acid proton (>10 ppm).
¹³ C NMR	Signals for aromatic carbons, the carboxyl carbon (approx. 165-185 ppm), and the unique triplet for the CF ₂ carbon.
IR Spectroscopy	Characteristic C=O stretch for the carboxylic acid (approx. 1680-1710 cm ⁻¹), a broad O-H stretch (approx. 2500-3300 cm ⁻¹), and C-F stretching bands.
Mass Spectrometry	A molecular ion peak (M ⁺) at m/z 202, with common fragments corresponding to the loss of -OH (m/z 185) and -COOH (m/z 157). ^[2]

Safety and Handling

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid is classified as an irritant.^[6] Standard laboratory safety protocols should be strictly followed.

- Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[2][7]}
- Precautionary Measures:
 - Use only in a well-ventilated area.^[8]
 - Avoid breathing dust, fume, gas, mist, vapors, or spray.^[8]
 - Wear protective gloves, protective clothing, eye protection, and face protection.^{[8][9]}
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.^{[8][9]}
 - IF ON SKIN: Wash with plenty of water.^[8]

- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[6]

Experimental Protocols

Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

A common synthetic route involves the formation of the 2,2-difluoro-1,3-benzodioxole core, followed by functionalization to introduce the carboxylic acid group. One plausible method is the hydrolysis of the corresponding nitrile derivative.[10]

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole The core structure can be prepared from 2,2-dichloro-1,3-benzodioxole via a halogen exchange reaction.[11]

- Reactants: 2,2-dichloro-1,3-benzodioxole, anhydrous potassium fluoride (KF).
- Procedure:
 - Charge a three-necked round-bottom flask equipped with a stirrer and condenser with anhydrous potassium fluoride and 2,2-dichloro-1,3-benzodioxole.[11]
 - Heat the mixture to approximately 140 °C with stirring.[11]
 - Monitor the reaction progress by gas chromatography until the starting material is fully consumed (approx. 8 hours).[11]
 - Cool the reaction mixture and add water to dissolve the inorganic salts.
 - The organic phase, primarily 2,2-difluoro-1,3-benzodioxole, separates and can be purified by distillation.[11]

Step 2: Functionalization and Hydrolysis The carboxylic acid can be introduced via a nitrile intermediate.

- Reactants: 2,2-Difluoro-1,3-benzodioxole, a suitable cyanating agent, followed by a strong acid or base for hydrolysis.
- Procedure:

- Introduce a cyano group onto the 5-position of the benzodioxole ring using standard aromatic cyanation methods.
- Hydrolyze the resulting 2,2-difluoro-1,3-benzodioxole-5-carbonitrile to the carboxylic acid. This is typically achieved by refluxing with a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH) in an aqueous or alcoholic solution.[10]
- After hydrolysis, acidify the reaction mixture (if a basic hydrolysis was performed) to precipitate the carboxylic acid product.
- Collect the solid product by filtration, wash with cold water, and dry.

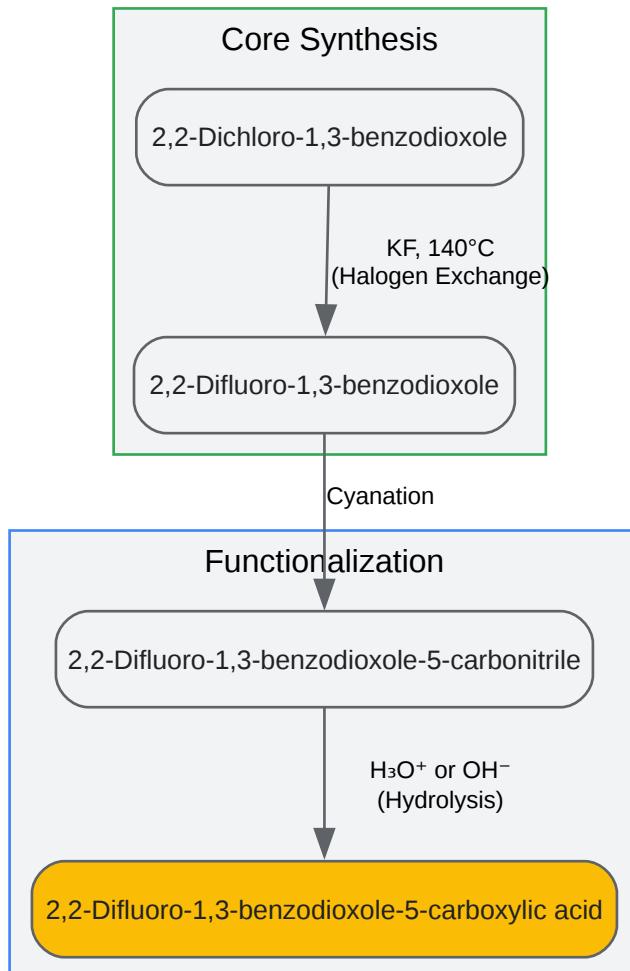
Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

- Dissolve the crude **2,2-difluoro-1,3-benzodioxole-5-carboxylic acid** in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
- Hot-filter the solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Analytical Protocol: Acid-Base Titration

The purity of the final product can be determined by aqueous acid-base titration.[4]

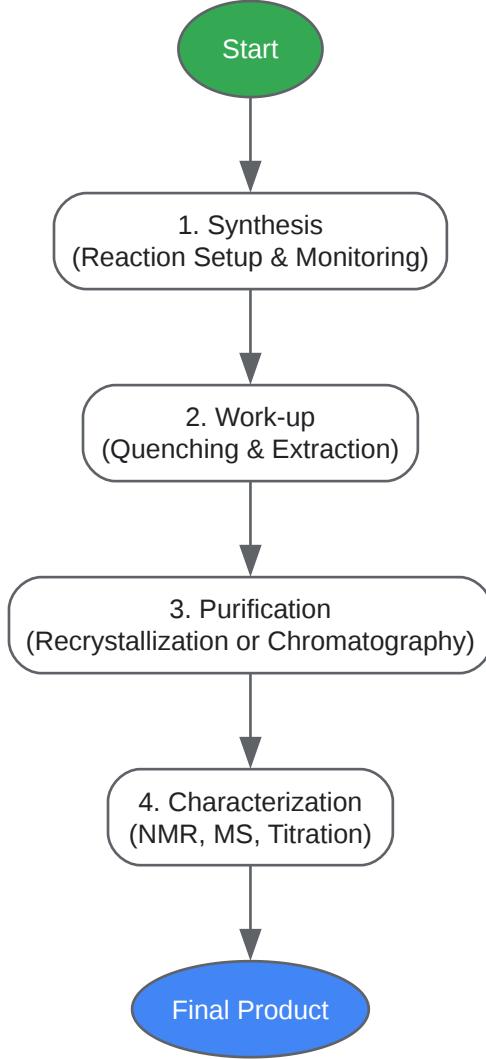

- Accurately weigh a sample of the dried product and dissolve it in a suitable solvent (e.g., ethanol/water).
- Add a few drops of a suitable indicator (e.g., phenolphthalein).

- Titrate the solution with a standardized solution of sodium hydroxide (NaOH) until the endpoint is reached (indicated by a persistent color change).
- Calculate the purity based on the volume of titrant used, its concentration, and the initial mass of the sample.

Visualizations

Logical Relationship: Synthetic Pathway

Synthetic Pathway for 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

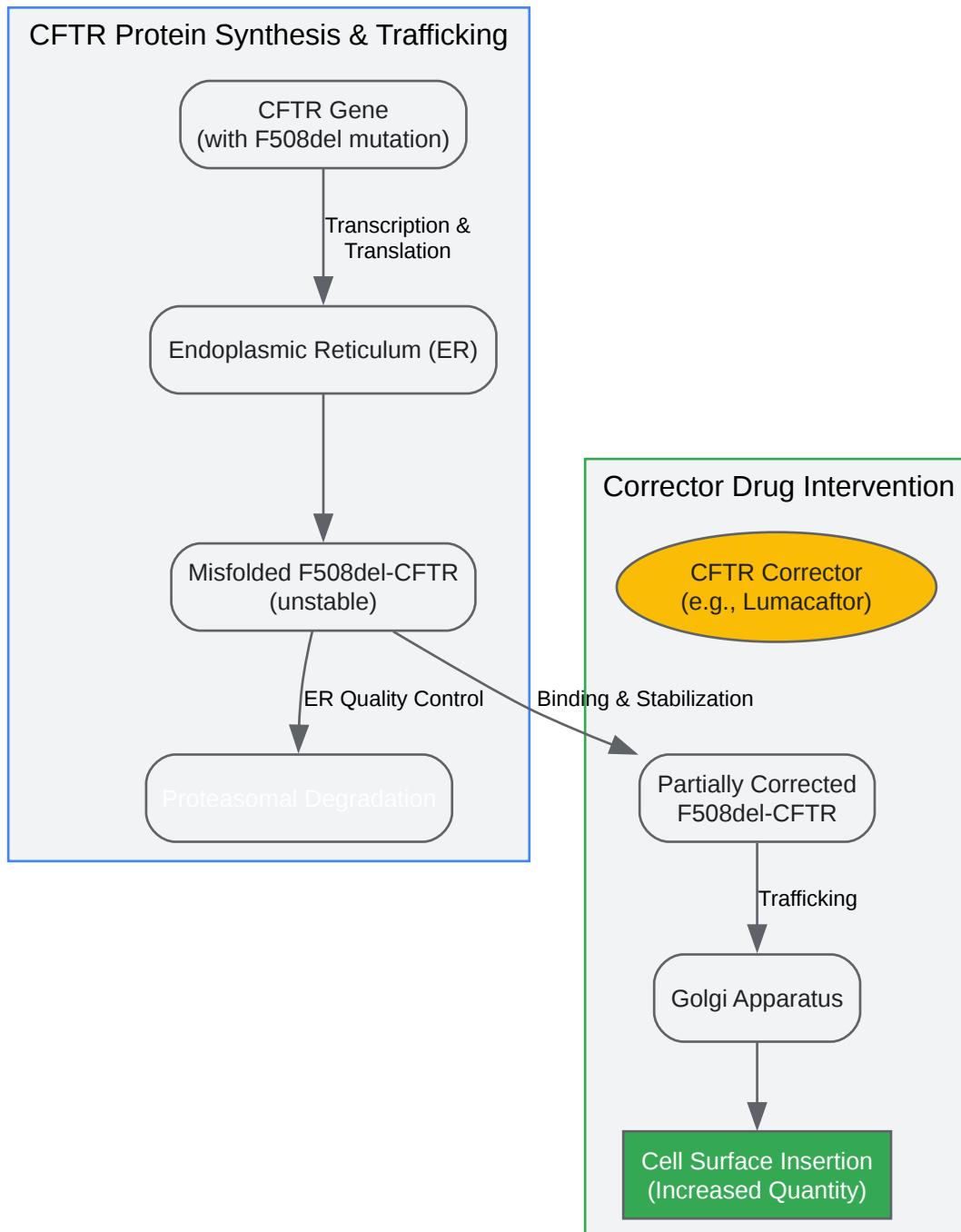


[Click to download full resolution via product page](#)

Caption: Plausible synthetic route to the target compound.

Experimental Workflow

General Experimental Workflow for Organic Synthesis


[Click to download full resolution via product page](#)

Caption: A typical workflow for synthesis and purification.[2][4][12]

Application Context: CFTR Modulator Signaling

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid is a precursor to a key fragment in Lumacaftor (VX-809), a "corrector" drug for treating cystic fibrosis.[1][8] This diagram illustrates the mechanism of CFTR correctors.

Mechanism of CFTR Corrector Action (e.g., Lumacaftor)

[Click to download full resolution via product page](#)

Caption: Role of CFTR correctors in rescuing mutated protein.[6][8][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 2. youtube.com [youtube.com]
- 3. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | C8H4F2O4 | CID 608772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]
- 7. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lumacaftor | C24H18F2N2O5 | CID 16678941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 12. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 13. Cell signaling and regulation of CFTR expression in cystic fibrosis cells in the era of high efficiency modulator therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid" chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330875#2-2-difluoro-1-3-benzodioxole-5-carboxylic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com